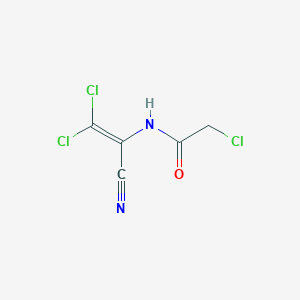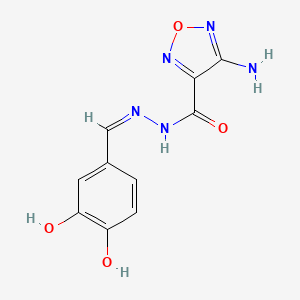![molecular formula C14H15NO2 B6108088 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6108088.png)
2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one is a chemical compound that belongs to the class of chalcones. It is also known as curcumin analog 1 and has been the focus of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it is believed to inhibit the activity of several signaling pathways involved in cancer cell growth and proliferation, including the NF-κB and STAT3 pathways. It has also been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as reduce oxidative stress and lipid peroxidation. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one in lab experiments is its potential therapeutic properties, particularly in the field of cancer research. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, it could be studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, it could be studied for its potential use in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Synthesis Methods
The synthesis of 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one involves the reaction between 2-acetyl-1-cyclopenten-1-one and 2-methylaniline in the presence of a catalyst. The reaction yields a yellow crystalline solid with a melting point of 188-190°C.
Scientific Research Applications
2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one has been studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.
properties
IUPAC Name |
1-[2-hydroxy-5-(2-methylphenyl)iminocyclopenten-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-3-4-6-11(9)15-12-7-8-13(17)14(12)10(2)16/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQKQNALYOBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2CCC(=C2C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B6108028.png)

![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)

![1-(2-methoxybenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6108054.png)

![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6108080.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6108084.png)
![3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6108093.png)